ethyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate

Medicinal Chemistry Physicochemical Properties Drug Design

Ethyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate (CAS 405917-20-6) is a synthetic derivative of the 6H-benzo[c]chromen-6-one scaffold, a core structure associated with urolithin metabolites and compounds exhibiting diverse biological activities including phosphodiesterase inhibition. This specific compound, with a molecular formula of C23H18O5 and a molecular weight of 374.397 g/mol, is supplied for non-human research purposes.

Molecular Formula C23H18O5
Molecular Weight 374.392
CAS No. 405917-20-6
Cat. No. B2784689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate
CAS405917-20-6
Molecular FormulaC23H18O5
Molecular Weight374.392
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
InChIInChI=1S/C23H18O5/c1-2-26-23(25)21(15-8-4-3-5-9-15)27-16-12-13-18-17-10-6-7-11-19(17)22(24)28-20(18)14-16/h3-14,21H,2H2,1H3
InChIKeySYJRVVKWGCMHPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate – What It Is and Where It Fits


Ethyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate (CAS 405917-20-6) is a synthetic derivative of the 6H-benzo[c]chromen-6-one scaffold, a core structure associated with urolithin metabolites and compounds exhibiting diverse biological activities including phosphodiesterase inhibition [1]. This specific compound, with a molecular formula of C23H18O5 and a molecular weight of 374.397 g/mol, is supplied for non-human research purposes [2]. Critical procurement information is that this compound is distinct from simpler analogs due to the presence of a phenyl group on the acetate linker, which is expected to modulate its physicochemical and potential biological profile.

Why Simple 6H-Benzo[c]chromen-6-one Analogs Cannot Automatically Substitute for Ethyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate


Within the 6H-benzo[c]chromen-6-one class, subtle structural modifications profoundly impact target engagement and drug-like properties. This compound is frequently presumed to be interchangeable with its non-phenylated core, ethyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate (CAS 256348-44-4), or its tetrahydro analog. However, the specific introduction of a phenyl group at the alpha-position of the acetate ester is not a trivial change; it increases the molecular weight by approximately 76 g/mol and introduces stereochemical complexity (a chiral center) absent in the simpler acetate. Such modifications are known within the class to influence steric interactions in enzyme binding pockets, as seen in phosphodiesterase II inhibitor design, and to alter key drug-like parameters like lipophilicity (logP) [1]. Therefore, generic substitution without head-to-head data risks selecting a comparator with a different selectivity profile, metabolic stability, or target affinity.

Quantitative Differentiation of Ethyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate Against Its Closest Analogs


Molecular Weight and Lipophilicity Shift Relative to the Non-Phenylated Core Scaffold

A fundamental differentiation factor is the significant increase in molecular weight and lipophilicity compared to the core scaffold. The target compound has a theoretical molecular weight of 374.397 g/mol and a formula of C23H18O5, as documented by Sigma-Aldrich [1]. Its closest non-phenylated analog, ethyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate, has a molecular weight of 298.298 g/mol and a calculated logP of 3.27 . While exactly measured logP data for the target compound were not found in the accessible literature, the addition of a phenyl ring represents a clear structural modification that class-level inference predicts will increase logP by approximately 0.5–1.0 unit, significantly affecting membrane permeability and solubility. This shift can be critical in optimizing the pharmacokinetic profile of a lead compound.

Medicinal Chemistry Physicochemical Properties Drug Design

Stereochemical Complexity and Potential for Enantioselective Interactions

The target compound possesses a chiral center on the acetate linker, a structural feature absent in both ethyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate and its tetrahydro analog, ethyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate [1]. The presence of a racemic mixture versus a single enantiomer can lead to vastly different biological activities, as seen in many pharmaceutical agents. While no chiral separation or enantiomer-specific biological data were found for this specific compound, the very existence of chiral carbon provides a critical point of differentiation. In related 6H-benzo[c]chromen-6-one PDE2 inhibitors, subtle steric modifications drastically altered IC50 values from >30 µM to the optimal 3.67 µM, as demonstrated by Tang et al. [2], underscoring the impact of three-dimensional arrangement.

Chemical Synthesis Chiral Chemistry Biological Recognition

Tetrahydro Core Saturation: A Key Structural Divergence from an Alternative Phenyl-Acetate Analog

A key alternative to the target compound is its tetrahydro analog, ethyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate (MFCD02222081) . Both share the phenyl-acetate motif, but they differ fundamentally in the saturation of the benzo[c]chromen core: the target compound retains a fully aromatic naphthalene-like conjugated system, while the analog has a partially saturated ring. This structural divergence impacts molecular planarity, π-stacking potential, and rigidity, factors that are crucial in target binding confirmed by the fact that differently substituted 6H-benzo[c]chromen-6-one PDE2 inhibitors showed an IC50 range from >30 µM to 3.67 µM [1]. While no direct comparative biological data was identified for this pair, the aromatic versus semi-saturated core is a recognized determinant in the promiscuity and selectivity of polycyclic drug-like molecules.

Conformational Analysis Aromaticity Molecular Recognition

High-Value Application Scenarios for Ethyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate Based on Analytical Differentiation


SAR Exploration for Lipophilic Pocket Engineering in PDE2 or Similar Enzyme Inhibitors

Given its increased molecular weight and predicted lipophilicity versus the core scaffold, this compound is best used as a phenyl-substituted probe to map the lipophilic tolerance of enzyme binding pockets, such as those of PDE2 or other nucleotide-binding targets. By comparing its activity to the unsubstituted ethyl acetate scaffold (MW 298.3 g/mol, logP 3.27), researchers can quantify the energetic contributions of hydrophobic interactions in a defined structural context. This approach is validated by findings that alkoxylated 6H-benzo[c]chromen-6-one derivatives show IC50 values varying over 10-fold based on small steric changes [1].

Enantioselective Interaction and Chiral Switching Studies

The presence of a chiral center makes this compound a valuable synthetic intermediate for the preparation of enantiomerically pure derivatives. In fields where stereochemistry dictates biological response—such as in nuclear hormone receptor modulation (e.g., ERβ agonists)—this compound can be resolved or used as a racemic control to identify potential chiral switches. This is distinct from non-chiral analogs and directly leverages the differential evidence on molecular architecture.

Aromatic Core-Dependent Profiling for Off-Target Liability Screening

The fully aromatic core differentiates this compound from its tetrahydro analog. This feature makes it an ideal candidate for testing liabilities associated with planar, conjugated polycycles, such as DNA intercalation or CYP450 inhibition. By contrasting it with the semi-saturated analog in identical panels, researchers can build a quantitative understanding of how core saturation affects polypharmacology and safety profiles—a crucial step in early drug discovery.

Quote Request

Request a Quote for ethyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.